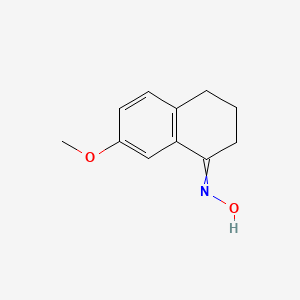

7-甲氧基-1-茚酮肟

描述

7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .

Synthesis Analysis

The synthesis of 7-Methoxy-1-tetralone Oxime involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-tetralone Oxime can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Methoxy-1-tetralone Oxime include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .Physical And Chemical Properties Analysis

7-Methoxy-1-tetralone Oxime is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .科学研究应用

合成和化学性质:

- Nielson (1981) 研究了 1-茚酮(3,4-二氢萘-1-酮)肟的环钯化,包括 7-甲氧基-1-茚酮肟。这项研究揭示了此类化合物的反应机理和性质,表明它们在复杂有机结构合成中的潜在用途 (Nielson, 1981)。

在医学研究中的应用:

- Wen 等人(2020 年)探讨了 7-甲氧基-1-茚酮对肝细胞癌细胞的影响。研究发现,该化合物显着抑制细胞增殖和迁移,并诱导这些细胞凋亡。这表明 7-甲氧基-1-茚酮在癌症治疗中的潜在应用 (Wen 等人,2020)。

分析化学:

- 建云(2011 年)建立了高效液相色谱法测定 7-甲氧基-1-茚酮。该技术对于药物中的质量控制和分析研究至关重要 (建云,2011)。

生物活性化合物的合成:

- Zhuang 和 Hartmann (1998) 合成了 2-芳基-6-甲氧基-3,4-二氢萘的肟(与 7-甲氧基-1-茚酮肟相关)作为 17α-羟化酶-C17,20-裂合酶的非甾体抑制剂,突出了其在开发新药中的相关性 (Zhuang 和 Hartmann,1998)。

衍生物合成对生物学相关性的影响:

- Ghatak 等人(2003 年)合成了含羟基和甲氧基的茚酮,包括 7-甲氧基-1-茚酮的衍生物。这些化合物作为构建生物学重要分子的多用途中间体 (Ghatak 等人,2003)。

在有机合成中的潜力:

- Poon 和 Banerjee (2008, 2009) 对使用甲氧基茚酮(包括 7-甲氧基-1-茚酮)合成各种天然产物进行了研究,表明它们在有机合成和天然产物研究中的效用 (Poon 和 Banerjee,2008),(Poon 和 Banerjee,2009)。

安全和危害

未来方向

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of 7-Methoxy-1-tetralone Oxime could involve further optimization and application of continuous flow technology.

属性

IUPAC Name |

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUAOKEKZVEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxytetralone oxime | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)